Defluoro Hydroxy AM-694-d4
Description
Properties
Molecular Formula |
C₂₀H₁₆D₄INO₂ |
|---|---|
Molecular Weight |
437.31 |
Synonyms |
[1-(5-Hydroxypentyl)-1H-indol-3-yl](2-iodophenyl)-methanone-d4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Defluoro Hydroxy Am 694 D4
Retrosynthetic Analysis and Key Precursor Identification for Defluoro Hydroxy AM-694-d4
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. The structure of this compound is inferred from its name: it is an analog of AM-694, which is 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole. researchgate.netresearchgate.net The "Defluoro Hydroxy" prefix indicates the replacement of the fluorine atom on the pentyl chain with a hydroxyl group, and "-d4" signifies the incorporation of four deuterium (B1214612) atoms. A plausible location for the deuterium labels is on the pentyl chain to enhance metabolic stability for its use as an internal standard.
The primary retrosynthetic disconnections for this compound are at the C3-acyl bond and the N1-alkyl bond of the indole (B1671886) core. This approach is standard for the synthesis of indole-based synthetic cannabinoids. nih.gov
Disconnection 1 (C-N Bond): The first disconnection breaks the bond between the indole nitrogen and the deuterated hydroxypentyl chain. This yields indole (or a C3-acylated indole intermediate) and a suitable C5 electrophile, such as 5-hydroxy-1-bromopentane-d4 (or a protected version thereof).
Disconnection 2 (C-C Bond): The second key disconnection is the Friedel-Crafts acylation linkage between the indole C3 position and the benzoyl group. This simplifies the structure to a 1-alkylated indole precursor and 2-iodobenzoyl chloride.
Based on this analysis, the key precursors for the synthesis of this compound are identified as:
Indole: The core heterocyclic scaffold.
2-Iodobenzoic Acid: The source of the 2-iodobenzoyl moiety, typically activated as its acyl chloride for the acylation step.
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] -->|C-N Alkylation| B(C3-Acylated Indole) & C(Deuterated Hydroxypentyl Halide);
B -->|C-C Acylation| D(Indole) & E(2-Iodobenzoyl Chloride);
E --> F(2-Iodobenzoic Acid);
Optimized Multi-Step Synthesis Pathways and Reaction Conditions for Deuterated and Modified Analogs
A plausible multi-step synthesis pathway is outlined below:
Preparation of the Deuterated Alkylating Agent: A deuterated, protected hydroxypentyl halide is synthesized. For example, starting from a commercially available diol or lactone, specific methylene (B1212753) groups can be reduced using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by selective protection of one hydroxyl group and conversion of the other to a leaving group (e.g., bromide).
N-Alkylation of Indole: The nitrogen of the indole ring is alkylated with the prepared deuterated precursor. This reaction is typically carried out using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Friedel-Crafts Acylation: The N-alkylated indole undergoes acylation at the C3 position. This can be achieved by reacting it with 2-iodobenzoyl chloride. The reaction may be performed using a Grignard reagent intermediate (e.g., by treating the N-alkylated indole with ethylmagnesium bromide) followed by the addition of the acyl chloride, or by using a Lewis acid catalyst.
Deprotection: The final step involves the removal of the protecting group from the hydroxyl function (e.g., using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for a silyl (B83357) ether) to yield the target compound, this compound.
The synthesis of modified analogs can be achieved by substituting the precursors in this pathway. For instance, using 3-iodobenzoyl chloride would yield an isomeric analog, while using a deuterated hydroxybutyl halide would result in a shorter-chain analog.
Table 1: Optimized Multi-Step Synthesis Pathway for this compound
| Step | Reaction | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | N-Alkylation | Indole, NaH, 1-bromo-5-(tert-butyldimethylsilyloxy)pentane-d4, DMF, 0 °C to RT | Introduction of the protected, deuterated side chain onto the indole nitrogen. |
| 2 | C3-Acylation | 1-(5-(tert-butyldimethylsilyloxy)pentyl-d4)-1H-indole, EtMgBr, 2-Iodobenzoyl chloride, THF, 0 °C to RT | Attachment of the 2-iodobenzoyl group to the electron-rich C3 position of the indole. |
| 3 | Deprotection | Crude acylated product, Tetrabutylammonium fluoride (TBAF), THF, RT | Removal of the silyl protecting group to reveal the terminal hydroxyl group. |
Deuterium Incorporation Strategies and Labeling Efficiency for Stable Isotope Production
The incorporation of deuterium into a molecule is a key strategy for producing stable isotope-labeled internal standards for use in quantitative mass spectrometry. researchgate.net The C-D bond is stronger than the C-H bond, which can slow down metabolism at the labeled site, a phenomenon known as the kinetic isotope effect. nih.gov This makes deuterated standards more robust during sample extraction and analysis.
Several strategies exist for deuterium incorporation:
Use of Deuterated Building Blocks: This is the most precise method for controlling the site and extent of deuteration. researchgate.netrsc.org For this compound, this would involve the synthesis of a pentyl chain precursor where specific hydrogen atoms are replaced with deuterium. This can be achieved through methods like the reduction of esters or ketones with deuterated reducing agents (e.g., NaBD₄, LiAlD₄).
Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves treating a non-deuterated substrate with a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst. nih.gov Nanostructured iron or palladium on carbon (Pd/C) are effective catalysts for H/D exchange on (hetero)arenes. rsc.orgnih.gov This approach is often used for late-stage deuteration but may offer less regioselectivity and can lead to a mixture of isotopologues. nih.govnih.gov
Reductive Deuteration: Alkenes or alkynes can be reduced using deuterium gas (D₂) and a heterogeneous catalyst (e.g., Pd/C) to introduce deuterium atoms across the multiple bond. marquette.edu This allows for specific placement of deuterium if a precursor with a strategically placed double or triple bond is synthesized.
Labeling Efficiency , or the percentage of deuterium incorporation, is a critical parameter. It is typically determined using:
Mass Spectrometry (MS): By comparing the mass spectra of the labeled and unlabeled compounds, the mass shift confirms incorporation, and the relative intensities of the isotopic peaks can quantify the degree of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of signals at the deuterated positions, while ²H NMR directly detects the deuterium signals, providing precise information on location and quantification. marquette.edunih.gov High labeling efficiency (>95%) is desirable for high-quality internal standards. nih.gov
Table 2: Comparison of Deuterium Incorporation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Deuterated Building Blocks | Synthesis using a precursor that already contains deuterium atoms at specific positions. | High regioselectivity; High isotopic purity; Predictable outcome. | Can be synthetically demanding and costly to prepare the precursor. |
| Catalytic H/D Exchange | Exchange of protons for deuterons on a late-stage intermediate using D₂O and a catalyst. | Useful for late-stage functionalization; D₂O is an inexpensive source. | May lack regioselectivity; Can lead to under- or over-deuteration; Harsh conditions may be required. nih.gov |
| Reductive Deuteration | Catalytic addition of D₂ gas across a double or triple bond in a precursor molecule. | High efficiency; Stereospecific methods are available. | Requires a precursor with a specific unsaturation; Handling of flammable D₂ gas. |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is essential for analytical reference standards. Following synthesis, the crude product mixture containing the target compound, unreacted starting materials, and byproducts must be subjected to rigorous purification.
Flash Chromatography: This is a rapid form of column chromatography that is widely used for the purification of synthetic cannabinoids. nih.govresearchgate.net For this compound, a normal-phase system with a silica (B1680970) gel stationary phase and a gradient of ethyl acetate (B1210297) in hexanes would be suitable. Alternatively, reversed-phase flash chromatography using a C18 stationary phase with a methanol/water or acetonitrile/water mobile phase system can be effective, especially for separating compounds with minor polarity differences. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity levels (>99%), prep-HPLC is the method of choice. capes.gov.br It operates on the same principles as analytical HPLC but uses larger columns to handle milligram to gram quantities of material. A reversed-phase C18 column with a precisely controlled gradient elution is typically employed.
Crystallization: If the final compound is a stable solid, crystallization from a suitable solvent system can be a highly effective and economical method for achieving high purity. This technique relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture at varying temperatures.
The purity of the final isolated compound is typically verified using analytical techniques such as analytical HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis of Related Defluoro Hydroxy Analogues and Structural Isomers for Comparative Studies
The synthesis of a library of related analogues and isomers is valuable for structure-activity relationship (SAR) studies and for developing comprehensive analytical methods capable of distinguishing between closely related compounds. nih.govresearchgate.net The synthetic pathway described in section 2.2 can be readily adapted to produce a variety of derivatives.
Structural Isomers:
Benzoyl Isomers: By replacing 2-iodobenzoyl chloride with its 3-iodo or 4-iodo isomers, the corresponding positional isomers of the final product can be synthesized.
Side-Chain Isomers: Using alkylating agents with the hydroxyl group at different positions (e.g., 1-bromo-4-hydroxypentane-d4) would yield isomers with varied side-chain structures.
Related Analogues:
Halogen Analogues: The 2-iodobenzoyl precursor can be replaced with other halogenated benzoyl chlorides (e.g., 2-chlorobenzoyl chloride, 2-bromobenzoyl chloride) to study the effect of different halogens on activity or analytical behavior.
Alkyl Chain Analogues: The length of the N-alkyl chain can be varied by using different hydroxyalkyl halides (e.g., 4-hydroxybutyl or 6-hydroxyhexyl derivatives).
Core Structure Analogues: The indole core can be replaced with other heterocyclic systems known in synthetic cannabinoids, such as indazole, to create a different class of analogues. nih.gov
These comparative compounds are essential for identifying unknown substances seized in illicit products and for understanding the metabolic fate of new generations of synthetic drugs. researchgate.netnih.gov
Table 3: Examples of Synthetic Analogs and Isomers of this compound
| Compound Name | Structural Modification from Parent | Required Precursor Change |
|---|---|---|
| 3-Iodo Isomer | Iodine at position 3 of the benzoyl ring. | Use 3-iodobenzoyl chloride instead of 2-iodobenzoyl chloride. |
| 4-Iodo Isomer | Iodine at position 4 of the benzoyl ring. | Use 4-iodobenzoyl chloride instead of 2-iodobenzoyl chloride. |
| Chloro Analogue | Chlorine instead of iodine on the benzoyl ring. | Use 2-chlorobenzoyl chloride. |
| Butyl Chain Analogue | N-hydroxybutyl-d4 chain instead of N-hydroxypentyl-d4. | Use a deuterated 4-hydroxybutyl halide for N-alkylation. |
Sophisticated Analytical and Bioanalytical Methodologies for Defluoro Hydroxy Am 694 D4
Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstone techniques for the definitive identification and quantification of synthetic cannabinoids and their metabolites. nih.govcfsre.orgnih.gov These methods offer high sensitivity and selectivity, which are essential for distinguishing structurally similar compounds within a complex mixture.
LC-MS/MS is particularly favored for its ability to analyze a wide range of compounds, including thermally labile and polar metabolites, without the need for extensive derivatization. nih.gov In the context of AM-694 and its analogs, LC-MS/MS methods are developed to provide robust and reliable quantification. daneshyari.comnih.gov The separation is typically achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. oup.comnih.gov This allows for the monitoring of specific precursor-to-product ion transitions, ensuring high specificity. For instance, in the analysis of AM-694, specific MRM transitions such as m/z 436→190 and 436→272 have been utilized for quantification and confirmation. nih.gov
While GC-MS is also a powerful tool, it often requires derivatization for polar metabolites to increase their volatility and thermal stability. researchgate.net However, for parent compounds and less polar metabolites, GC-MS provides excellent chromatographic resolution and is a well-established technique in forensic laboratories. cfsre.orgnih.gov The use of deuterated standards is crucial in both LC-MS/MS and GC-MS to correct for variability during sample preparation and analysis. nih.govnih.gov
The development and validation of analytical methods are critical to ensure the reliability of quantitative results. Validation is performed according to established guidelines to assess several key parameters. nih.govuniklinik-freiburg.de
Selectivity and Specificity: The method must be able to unequivocally differentiate the analyte from endogenous components in the matrix or other potential interferences. This is typically demonstrated by the absence of interfering peaks in blank matrix samples and is a key strength of MS/MS-based methods. uniklinik-freiburg.de
Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.comoup.com For synthetic cannabinoids, LOQs in the low nanogram-per-milliliter (ng/mL) or even sub-ng/mL range are often required and achieved. nih.govuniklinik-freiburg.desci-hub.box
Linearity: The calibration curve, constructed by plotting the analyte response versus concentration, must demonstrate a linear relationship over a defined range. nih.govsci-hub.box A coefficient of determination (r²) greater than 0.99 is typically required.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. sci-hub.box These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). nih.gov Acceptance criteria are typically within ±15-20% for accuracy and a relative standard deviation (RSD) of ≤15-20% for precision. uniklinik-freiburg.desci-hub.box
| Parameter | Typical Acceptance Criteria | Relevance in Synthetic Cannabinoid Analysis |
| Selectivity | No significant interference at the retention time of the analyte. | Crucial for distinguishing between numerous structurally similar synthetic cannabinoid analogs and metabolites. |
| Linearity (r²) | ≥ 0.99 | Ensures proportional response across a range of concentrations relevant for expected sample levels. |
| LOQ | Signal-to-noise ratio >10; acceptable precision & accuracy. | Methods must be sensitive enough to detect low concentrations following drug intake. LOQs of 0.1 to 2.0 ng/mL are common. uniklinik-freiburg.de |
| Accuracy | Within ±15% of the nominal value (±20% at LOQ). | Ensures the measured concentration reflects the true concentration in the sample. |
| Precision (%RSD) | ≤15% (≤20% at LOQ). | Demonstrates the reproducibility and reliability of the method over repeated measurements. |
Determining the metabolic fate of synthetic cannabinoids is crucial for identifying appropriate biomarkers of exposure. In vitro studies using complex biological matrices like human liver microsomes (HLMs) and cell lysates are essential for this purpose. nih.govresearchgate.net These matrices, however, introduce significant challenges due to the presence of lipids, proteins, and other endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. uniklinik-freiburg.de
In studies involving AM-694, HLMs have been used to profile its phase I metabolism. nih.govresearchgate.net These experiments revealed that a major metabolic pathway is oxidative defluorination, leading to the formation of Defluoro Hydroxy AM-694. nih.govresearchgate.net The analysis of these microsomal preparations requires robust sample preparation techniques, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before LC-MS/MS analysis. nih.gov The use of a deuterated internal standard like Defluoro Hydroxy AM-694-d4 is particularly important in these applications to compensate for matrix-induced signal suppression or enhancement and to ensure accurate quantification of the metabolites formed. uniklinik-freiburg.delcms.cz
Spectroscopic Characterization (e.g., NMR, IR, HRMS) for Structural Elucidation and Confirmation
While chromatographic techniques are used for separation and quantification, spectroscopic methods are indispensable for the structural elucidation and confirmation of new compounds, including reference standards like this compound.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. nih.govnih.govresearchgate.net This is a powerful tool for identifying unknown metabolites and confirming the structure of synthesized standards. For instance, HRMS was instrumental in identifying the metabolites of AM-694 in in vitro studies. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) is the gold standard for unambiguous structure determination of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the core structure, the position of functional groups, and, in this case, the location of the deuterium (B1214612) labels. The identity of cannabinoid certified reference materials is typically verified using techniques including ¹H-NMR and HRMS. sigmaaldrich.com
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While less specific than NMR or HRMS for full structure elucidation, it serves as a valuable complementary technique for confirming the presence of key structural motifs, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are present in this compound.
Role of this compound as an Internal Standard in Quantitative Assays
The most critical application of this compound is its use as an internal standard (IS) in quantitative mass spectrometric assays. pharmaffiliates.com An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in LC-MS/MS analysis. nih.govlcms.cznih.gov
This compound is added to samples at a known concentration at the beginning of the sample preparation process. oup.com Because it has nearly identical physicochemical properties to the non-deuterated (endogenous) Defluoro Hydroxy AM-694 metabolite, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. lcms.cz However, due to the mass difference from the deuterium atoms, it is detected at a different mass-to-charge ratio by the mass spectrometer.
| Feature of this compound | Advantage as an Internal Standard |
| Stable Isotope Labeled | Co-elutes chromatographically with the analyte but is mass-distinguishable. |
| Identical Chemical Structure | Experiences similar extraction efficiency and matrix effects as the analyte. |
| Mass Difference (4 Da) | Allows for separate detection by the mass spectrometer without isotopic crosstalk. |
| High Purity | Ensures accurate and reproducible spiking into samples for quantification. |
Challenges and Innovations in the Analytical Detection and Standardization of this compound
The analytical landscape for synthetic cannabinoids is fraught with challenges. The sheer number and rapid emergence of new analogs require laboratories to constantly update their analytical methods and reference material libraries. cfsre.orgnih.govuniklinik-freiburg.de A primary challenge is the synthesis and commercial availability of reference standards, including both parent compounds and their metabolites, as well as their stable isotope-labeled analogs. nih.govnih.gov The synthesis of a specific deuterated standard like this compound is a complex process requiring specialized expertise. researchgate.net
A significant innovation addressing these challenges is the development and production of Certified Reference Materials (CRMs). sigmaaldrich.comcerilliant.com CRMs are produced under rigorous quality systems (e.g., ISO 17034 and ISO/IEC 17025) and are characterized by a metrologically valid procedure for one or more specified properties, providing traceability and a high level of accuracy. sigmaaldrich.com The availability of CRMs for synthetic cannabinoids and their metabolites allows laboratories to validate their methods, calibrate instruments, and ensure the accuracy and comparability of results across different labs. sigmaaldrich.compittcon.org This standardization is crucial for both legal and clinical contexts. As the landscape of NPS continues to evolve, the demand for high-quality, well-characterized reference materials like this compound will remain a critical component of the analytical response.
In Vitro Pharmacological and Biochemical Investigations of Defluoro Hydroxy Am 694 D4
Receptor Binding Affinities and Functional Efficacy at Cannabinoid Receptors (CB1, CB2) in In Vitro Systems
Defluoro Hydroxy AM-694-d4 is a product of the in vitro Phase I metabolism of AM-694, formed through oxidative defluorination, where the fluorine atom on the pentyl chain is replaced by a hydroxyl group. To contextualize the likely pharmacological profile of this metabolite, it is informative to first consider the properties of its parent compound, AM-694.
AM-694 is a high-affinity ligand for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It displays a notable selectivity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. soft-tox.org
Table 1: Cannabinoid Receptor Binding Affinity and Functional Efficacy of AM-694
| Compound | Receptor | Binding Affinity (Ki) | Functional Efficacy (EC50) | Emax (%) at CB1 |
|---|---|---|---|---|
| AM-694 | CB1 | 0.08 nM | 52.8 nM | 63% |
| AM-694 | CB2 | 1.44 nM | Not Reported | Not Reported |
Data sourced from GTP binding assays. soft-tox.org
While no direct binding data exists for this compound, studies on the hydroxylated metabolites of other potent synthetic cannabinoids, such as JWH-018, provide critical insights. Research has consistently shown that Phase I hydroxylated metabolites of synthetic cannabinoids often retain high affinity for cannabinoid receptors.
For instance, various monohydroxylated metabolites of JWH-018 were found to bind to CB1 receptors with high affinity, exhibiting Ki values that were equivalent to or, in some cases, greater than that of Δ⁹-THC. Specifically, the affinities for CB1 receptors of JWH-018 and its five monohydroxylated metabolites were in the low nanomolar range (2-30 nM). This demonstrates that the addition of a hydroxyl group does not abolish, and can in fact maintain, potent receptor interaction. Given that this compound is a hydroxylated metabolite of the highly potent AM-694, it is scientifically plausible to infer that it would also exhibit high affinity for CB1 and CB2 receptors, although likely with a somewhat reduced affinity compared to the parent compound.
GTPγS binding assays are utilized to measure the functional efficacy of a compound at G-protein coupled receptors, such as the cannabinoid receptors. A compound's ability to stimulate GTPγS binding indicates its agonist activity. The parent compound, AM-694, is a potent partial agonist at the CB1 receptor, with an Emax of 63% relative to a standard full agonist. soft-tox.org
Investigations into the hydroxylated metabolites of other synthetic cannabinoids have revealed that they generally retain significant efficacy. Studies on hydroxypentyl metabolites of compounds like AB-PINACA and 5F-AB-PINACA showed they retained full efficacy at both human CB1 and CB2 receptors, albeit with reduced potency compared to the parent compounds. Similarly, monohydroxylated metabolites of JWH-018 not only bind with high affinity but also act as efficacious agonists, stimulating G-protein activation with efficacy equal to or greater than that of Δ⁹-THC. Several of these metabolites were characterized as full CB1 receptor agonists.
Based on these analogous findings, it is projected that this compound would act as an agonist at CB1 and CB2 receptors. Its efficacy would likely be comparable to, or slightly less than, its parent compound, AM-694.
Table 2: Comparative Cannabinoid Receptor Affinity and Efficacy of Parent Synthetic Cannabinoids and their Hydroxylated Metabolites
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|---|
| JWH-018 | CB1 | 1.2 ± 0.3 | 4.8 ± 0.9 |
| JWH-018 N-(4-hydroxypentyl) | CB1 | 4.2 ± 0.5 | 11.2 ± 2.4 |
| JWH-018 N-(5-hydroxypentyl) | CB1 | 2.6 ± 0.3 | 8.8 ± 1.5 |
| 5F-APINACA | CB1 | 0.2 ± 0.04 | 0.4 ± 0.1 |
| 5F-APINACA 4-hydroxypentyl | CB1 | 1.8 ± 0.2 | 1.9 ± 0.5 |
| 5F-APINACA | CB2 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| 5F-APINACA 4-hydroxypentyl | CB2 | 0.4 ± 0.1 | 1.7 ± 0.5 |
This table presents representative data from literature to illustrate the retained activity of hydroxylated metabolites. Data is not directly for this compound.
The investigation of off-target receptor interactions is crucial for understanding the full pharmacological profile of a compound. For the class of synthetic cannabinoids, there is evidence of interaction with other receptor systems, particularly at higher concentrations. However, specific in vitro screening data for AM-694 or its metabolites, including this compound, against a broad panel of off-target receptors is not currently available in published literature.
Broad screening of other synthetic cannabinoids has shown that, while their primary activity is at CB1 and CB2 receptors, some can exhibit antagonist activity at a range of other G-protein coupled receptors, such as chemokine and histamine receptors, though typically at much higher concentrations (in the micromolar range) than those required for cannabinoid receptor activation. Without direct experimental evidence, any potential off-target activity of this compound remains speculative.
Enzyme Interaction Studies and Metabolic Stability Assays (In Vitro Models)
The formation of this compound is itself a result of enzymatic processes. Understanding its stability and the enzymes involved provides a more complete biochemical profile.
In vitro studies using human liver microsomes (HLMs) are a standard model for investigating the metabolic fate of xenobiotics. These preparations contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.
The metabolism of synthetic cannabinoids is known to be rapid and extensive, primarily mediated by CYP enzymes. For the fluorinated parent compound AM-694, studies with HLMs have confirmed that it undergoes significant Phase I metabolism. While the specific CYP isozymes responsible for the metabolism of AM-694 have not been definitively identified in the literature, studies on other synthetic cannabinoids provide strong indications of the likely enzymes involved. For many synthetic cannabinoids, including structurally related compounds, CYP3A4, CYP2C9, and CYP1A2 have been identified as the major contributors to their oxidative metabolism. It is therefore highly probable that one or more of these enzymes are responsible for the oxidative defluorination of AM-694 to form its hydroxylated metabolite.
The metabolic pathways of AM-694 have been elucidated using in vitro models. Incubations with human liver microsomes followed by high-resolution mass spectrometry have identified several Phase I metabolites.
The primary metabolic transformations observed for AM-694 include:
Oxidative Defluorination : This is a major pathway where the fluorine atom on the pentyl side chain is replaced by a hydroxyl group, yielding the "Defluoro Hydroxy" metabolite.
Monohydroxylation : Hydroxylation can also occur at other positions on the N-alkyl (fluoropentyl) chain.
N-dealkylation : The removal of the fluoropentyl chain.
Dihydroxylation : The addition of two hydroxyl groups.
Carbonylation : The formation of a ketone.
The formation of the defluorinated and hydroxylated product is a consistently reported and significant metabolic route for AM-694 and other fluorinated synthetic cannabinoids.
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| AM-694 | 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole |
| JWH-018 | Naphthalene-1-yl-(1-pentylindol-3-yl)methanone |
| AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
| 5F-AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
| 5F-APINACA | N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
Comparative In Vitro Pharmacology with Parent Compounds and Other Analogues to Elucidate Structural Impact
A comparative analysis of the in vitro pharmacology of this compound with its parent compound, AM-694, or other related analogues is not possible, as no pharmacological data for this compound has been reported. Such studies would be necessary to understand how the combined structural modifications of defluorination, hydroxylation, and deuteration impact its biological activity relative to the parent molecule.
Computational Chemistry and Structure Activity Relationship Sar Analysis of Defluoro Hydroxy Am 694 D4
Molecular Modeling and Docking Studies with Relevant Receptors and Enzymes
AM-694 is known as a potent agonist for both CB1 and CB2 receptors. Docking simulations of AM-694 with homology models of these receptors have revealed key interactions. The N-(1-naphthoyl)indole core of the molecule typically anchors within a hydrophobic pocket of the receptor. The adamantyl group, a bulky lipophilic moiety, is also believed to contribute significantly to binding affinity by engaging with hydrophobic residues.
For Defluoro Hydroxy AM-694-d4, the introduction of a hydroxyl group and the removal of the fluorine atom would alter its interaction profile. The hydroxyl group can form hydrogen bonds with specific amino acid residues in the receptor's binding site, such as serines, threonines, or tyrosines, potentially increasing binding affinity and altering receptor activation. The replacement of the fluorine atom with hydrogen would slightly reduce the molecule's electronegativity at that position, which could subtly modify its electronic interactions with the receptor. The deuterium (B1214612) labeling (d4) is not expected to significantly alter the binding mode in docking studies, as the steric and electronic properties are nearly identical to hydrogen.
The table below summarizes the predicted interactions based on the parent compound's behavior.
| Interacting Moiety of Ligand | Receptor Residue Type | Type of Interaction |
| Naphthoyl group | Aromatic (e.g., Phe, Tyr, Trp) | π-π stacking |
| Indole (B1671886) core | Hydrophobic (e.g., Leu, Val, Ile) | Van der Waals forces |
| Hydroxyl group | Polar (e.g., Ser, Thr, Asn) | Hydrogen bonding |
| Adamantyl-like tail | Hydrophobic (e.g., Leu, Ile) | Hydrophobic interactions |
Quantum Chemical Calculations and Electronic Structure Analysis for Compound Characterization
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide deep insights into the electronic structure of this compound. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The electronic properties of the parent AM-694 are characterized by the electron-rich indole and naphthoyl systems. The fluorine atom in AM-694 introduces a region of high electronegativity. In this compound, the removal of fluorine and the addition of a hydroxyl group would redistribute the electron density. The hydroxyl group, being an electron-donating group, would increase the electron density on the aromatic ring to which it is attached.
The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. The introduction of the hydroxyl group is expected to raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to a non-hydroxylated analog, which could have implications for its metabolic stability and reactivity.
The electrostatic potential map would show regions of negative potential around the oxygen atom of the hydroxyl group and the carbonyl oxygen, indicating their role as hydrogen bond acceptors.
Prediction of Pharmacological Activity and Ligand-Receptor Interactions based on Computational Models
Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the pharmacological activity of novel compounds based on their structural features. For synthetic cannabinoids, these models often correlate physicochemical properties (like lipophilicity, molar volume) and structural motifs with binding affinity for CB1 and CB2 receptors.
Based on the structure of this compound, it is predicted to be a potent cannabinoid receptor agonist. The core indole and naphthoyl scaffold is a well-established pharmacophore for high CB1 and CB2 affinity. The presence of the hydroxyl group, a common site for metabolism, suggests that this compound is likely a metabolite of a defluorinated AM-694 analog. Metabolites of synthetic cannabinoids often retain significant, and sometimes enhanced, receptor affinity.
Elucidation of Structural Determinants for Receptor Selectivity and Potency through Theoretical Analysis
Theoretical analysis of the structure of this compound allows for the elucidation of key determinants for its potency and selectivity towards CB1 and CB2 receptors.
Potency: The high potency of AM-694 analogs is largely attributed to the bulky side chain and the extensive aromatic system that maximizes favorable interactions within the receptor binding pocket. The introduction of a hydroxyl group can further enhance potency by forming a strong hydrogen bond with a specific residue in the receptor, acting as an additional anchor point.
Receptor Selectivity: The selectivity between CB1 and CB2 receptors is often subtle and depends on minor differences in the amino acid composition of their binding sites. While AM-694 itself is a non-selective agonist, modifications to its structure can tune this selectivity. The position of the hydroxyl group in this compound could be a critical factor. Depending on its location, it might interact more favorably with a residue present in one receptor subtype over the other, thereby conferring a degree of selectivity. Without specific docking studies on this exact molecule, the precise selectivity profile remains speculative.
In Silico ADMET Prediction (Excluding Human Data and Clinical Applications)
In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, these predictions provide a preliminary assessment of its likely pharmacokinetic and toxicological profile.
| ADMET Property | Predicted Outcome | Rationale |
| Absorption | High | The molecule is highly lipophilic, suggesting good passive diffusion across biological membranes. |
| Distribution | Wide | High lipophilicity also suggests extensive distribution into tissues, including the central nervous system. |
| Metabolism | Extensive | The hydroxyl group provides a ready site for Phase II metabolism (e.g., glucuronidation). The aromatic rings are also susceptible to further oxidation by cytochrome P450 enzymes. |
| Excretion | Primarily as metabolites | The parent compound is unlikely to be excreted unchanged due to extensive metabolism. |
| Toxicity | Potential for toxicity | Synthetic cannabinoids as a class have been associated with various toxicities. In silico models may predict potential for cardiotoxicity or hepatotoxicity based on structural alerts. |
Advanced Research Applications and Methodological Utility of Defluoro Hydroxy Am 694 D4
Application as a Mechanistic Probe for Cannabinoid Receptor Biology and Related Enzyme Systems
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (B1667382) (AEA), and metabolic enzymes, is a critical modulator of various physiological processes. nih.gov Synthetic cannabinoids and their metabolites interact with this system, and understanding the specifics of these interactions is key to elucidating their pharmacological effects.
Furthermore, this compound can be used to probe the activity of related enzyme systems. The metabolism of synthetic cannabinoids is primarily carried out by cytochrome P450 (CYP) enzymes. nih.gov By introducing a labeled metabolite like Defluoro Hydroxy AM-694-d4 into cellular or subcellular preparations, researchers can investigate its potential inhibition or induction of specific CYP isoforms. It can also be used in competitive binding assays to study the substrate specificity of enzymes involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (B570770) (MAGL), which are responsible for the degradation of endogenous cannabinoids. nih.gov The deuterium (B1214612) label ensures that the probe can be clearly distinguished from endogenous substrates or other experimental compounds.
Utility in the Development of Novel Analytical Reference Materials and Quality Control Standards
In forensic and clinical toxicology, the accurate identification and quantification of drugs and their metabolites in biological samples is paramount. This compound is an ideal candidate for use as an analytical reference material, specifically as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based methods.
Internal standards are essential for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative results. A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte being measured (the non-deuterated Defluoro Hydroxy AM-694) but is distinguishable by its higher mass. pharmaffiliates.com
When added to a biological sample (such as urine or blood) at a known concentration at the beginning of the analytical process, this compound co-elutes with the target analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. By comparing the signal intensity of the analyte to that of the SIL-IS, precise quantification can be achieved. Its role as a pharmaceutical standard is critical for developing and validating robust analytical methods for detecting the intake of its parent compound, AM-694. pharmaffiliates.com
| Property | Description |
| Chemical Name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2-iodophenyl-3,4,5,6-d4)methanone pharmaffiliates.com |
| Molecular Formula | C₂₀H₁₆D₄INO₂ pharmaffiliates.com |
| Isotopic Label | Deuterium (d4) |
| Primary Application | Stable Isotope-Labeled Internal Standard pharmaffiliates.com |
| Analytical Technique | Mass Spectrometry (e.g., LC-MS/MS) |
Role in the Study of Synthetic Cannabinoid Metabolism and Biotransformation Pathways (In Vitro Models)
Synthetic cannabinoids (SCs) are typically extensively metabolized in the body, and often only the metabolites, not the parent drug, are detectable in urine samples. frontiersin.org Therefore, understanding their metabolic pathways is crucial for developing effective toxicological screening methods. In vitro models are widely used to predict and identify human metabolites before they are encountered in authentic case samples. nih.gov
The metabolism of fluorinated synthetic cannabinoids like AM-694 frequently involves oxidative defluorination, where the fluorine atom is replaced by a hydroxyl group. nih.govresearchgate.net This pathway leads to the formation of compounds such as Defluoro Hydroxy AM-694. Studies using human liver microsomes (HLM) or human hepatocytes have been instrumental in identifying these biotransformations. frontiersin.orgnih.gov
This compound plays a vital role in these in vitro studies. When researchers incubate a parent drug like AM-694 with HLM, they can use this compound as a certified reference material to definitively confirm the identity of the resulting hydroxylated metabolite. By comparing the chromatographic retention time and mass spectral data of the experimentally generated metabolite with the labeled standard, an unambiguous identification can be made.
| In Vitro Model | Description | Utility in SC Metabolism Studies |
| Human Liver Microsomes (HLM) | Subcellular fractions of the liver containing high concentrations of Phase I metabolic enzymes (e.g., CYPs). nih.govresearchgate.net | Used to identify primary metabolites from oxidative, hydrolytic, and reductive reactions. nih.gov |
| Human Hepatocytes | Intact liver cells containing both Phase I and Phase II metabolic enzymes. frontiersin.org | Provide a more comprehensive metabolic profile, including glucuronidation and sulfation products. |
| Recombinant CYP Isoforms | Individual cytochrome P450 enzymes expressed in a cellular system. nih.gov | Help to identify the specific enzymes responsible for particular metabolic pathways. |
| Fungal Models (e.g., C. elegans) | Microorganisms that can mimic mammalian drug metabolism. nih.govfrontiersin.org | Offer a cost-effective alternative for preliminary metabolic screening. |
Isotopic Tracing Experiments in Biochemical Research (e.g., Metabolic Fate Elucidation)
Isotopic tracing is a powerful technique used to follow the metabolic fate of a compound within a biological system. By labeling a molecule with a stable, heavy isotope like deuterium, researchers can track its journey and identify its downstream metabolites.
This compound is perfectly suited for such experiments. The four deuterium atoms on the phenyl ring act as a stable isotopic tracer that can be easily detected by a mass spectrometer. When this compound is introduced into an in vitro or in vivo model, its mass difference allows it to be distinguished from any endogenous molecules.
Researchers can use this labeled compound to investigate its own subsequent metabolism. For example, the initial hydroxyl group of this compound could be further oxidized to a carboxylic acid or conjugated with glucuronic acid (a Phase II metabolic reaction). By tracking the "d4" mass tag, scientists can confidently identify all subsequent metabolites derived from the initial compound, providing a clear and detailed picture of its complete biotransformation pathway. This application is an extension of its utility as an intermediate in the preparation of other labeled cannabinoids, which facilitates a deeper understanding of metabolic networks. pharmaffiliates.com
Future Directions and Unanswered Questions in Defluoro Hydroxy Am 694 D4 Research
Exploration of Novel Synthetic Routes and Scalable Production of Deuterated Analogues
The synthesis of specifically deuterated compounds like Defluoro Hydroxy AM-694-d4 is crucial for their use as internal standards in quantitative mass spectrometry and as probes in metabolic studies. rsc.org Future research must focus on developing novel, efficient, and scalable synthetic routes. Current methods for producing deuterated cannabinoids often involve multi-step sequences that can be low-yielding. rsc.org
Key unanswered questions in this area include:
Isotopic Purity: What novel catalytic methods, such as those using triethylborohydride reduction or advanced Grignard reactions, can be developed to achieve higher isotopic purity and specific labeling at desired positions without scrambling? rsc.org
Precursor Availability: The development of synthetic strategies often relies on the availability of appropriately functionalized precursors. iaea.org A significant challenge is the efficient synthesis of the core resorcinol (B1680541) and indole (B1671886) structures required for building complex cannabinoid analogues. rsc.org Future work should explore more direct and versatile methods for creating these key building blocks.
Research efforts could be directed towards the strategies outlined in the table below.
| Research Approach | Objective | Potential Impact |
| Catalytic Deuteration | Develop selective catalysts for introducing deuterium (B1214612) late in the synthetic sequence. | Reduces the number of steps, increases overall yield, and allows for more flexible labeling patterns. |
| Flow Chemistry | Adapt multi-step syntheses to continuous flow reactors. | Improves reaction control, enhances safety, and facilitates scalable production. |
| Biosynthesis | Engineer microorganisms to produce deuterated cannabinoid precursors. | Offers a potentially sustainable and cost-effective route for precursor synthesis. |
Development of Highly Specific and Sensitive Analytical Methods for Trace Detection in Research Applications
The utility of this compound as an internal standard is contingent upon the availability of highly specific and sensitive analytical methods for its detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common platforms for cannabinoid analysis. nih.govmdpi.com However, the constant emergence of new analogues requires continuous method development.
Future research should prioritize:
High-Resolution Mass Spectrometry (HRMS): The application of techniques like LC-Time-of-Flight (TOF) MS can aid in the tentative identification of novel analogues and their metabolites in complex biological matrices, providing more structural information than traditional MS methods. nih.govresearchgate.net
Minimizing Matrix Effects: Biological samples like plasma and urine introduce significant matrix effects that can interfere with accurate quantification. Research into advanced sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), is needed to improve analyte recovery and reduce interference. researchgate.net
Fragmentation Analysis: A deeper understanding of the mass spectrometric fragmentation patterns of deuterated and non-deuterated analogues is essential. iaea.org This knowledge allows for the development of more robust and specific multiple reaction monitoring (MRM) methods in LC-MS/MS, enhancing selectivity and sensitivity. nih.gov
The table below compares key analytical techniques.
| Analytical Technique | Strengths | Areas for Future Development |
| GC-MS | Robust, reproducible, extensive spectral libraries available. mdpi.com | Requires derivatization for acidic cannabinoids, thermal degradation of some compounds. nih.gov |
| LC-MS/MS | High sensitivity and specificity, suitable for a wide range of compounds without derivatization. nih.govnih.gov | Susceptible to matrix effects, requires deuterated standards for accurate quantification. mdpi.comresearchgate.net |
| Immunoassays | Rapid screening, high-throughput capabilities. researchgate.net | Potential for cross-reactivity with related analogues, often requires confirmation by MS. researchgate.net |
Deeper Elucidation of In Vitro Receptor-Ligand Interactions and Allosteric Modulation for Analogues
Understanding how this compound and its non-deuterated analogues interact with cannabinoid receptors (CB1 and CB2) is fundamental to pharmacology. While the primary binding affinity is a key parameter, the future of this research lies in a more nuanced understanding of receptor-ligand dynamics.
Key areas for future investigation include:
Functional Activity Profiling: Beyond simple binding assays, it is crucial to characterize the functional activity of these analogues. nih.gov This includes determining whether they act as full agonists, partial agonists, or neutral antagonists using assays like [35S]GTPγS binding, which measures G-protein activation. nih.gov
Allosteric Modulation: Cannabinoid receptors are known to have allosteric binding sites that can modulate the effects of orthosteric ligands. Future studies should investigate whether defluoro hydroxy analogues can act as allosteric modulators, potentially offering a more subtle way to influence receptor signaling. mdpi.com
Receptor Conformation: The use of advanced biophysical techniques, such as surface plasmon resonance (SPR), can provide real-time data on the association and dissociation kinetics of a ligand, offering deeper insights into the binding event than traditional endpoint assays. nih.gov Elucidating how different ligands stabilize specific receptor conformations is a major goal in modern pharmacology. acs.org
| Assay Type | Information Provided | Unanswered Questions |
| Radioligand Binding Assay | Measures binding affinity (Ki) of a ligand for a receptor. nih.gov | Does high affinity translate to high functional potency? |
| [35S]GTPγS Functional Assay | Measures G-protein activation, indicating agonist or antagonist activity (EC50, Emax). nih.gov | What downstream signaling pathways are activated? |
| Surface Plasmon Resonance (SPR) | Provides real-time kinetics of binding (association/dissociation rates). nih.gov | How do binding kinetics relate to in vivo duration of action? |
Integration of Multi-Omics Approaches for Comprehensive Cellular Pathway Analysis in Response to the Compound
To move beyond single-receptor interactions, the integration of multi-omics technologies is essential for building a comprehensive picture of the cellular response to compounds like this compound. These approaches can reveal unexpected drug actions and identify novel biomarkers of cellular response. biorxiv.org
Future research should focus on integrating:
Transcriptomics (RNA-seq): To identify changes in gene expression that occur in response to compound exposure.
Proteomics and Phosphoproteomics: To analyze changes in protein abundance and phosphorylation status, which are key indicators of cellular signaling pathway activation. biorxiv.org
Metabolomics and Lipidomics: To profile changes in cellular metabolites and lipids, providing a functional readout of the cellular state. biorxiv.org
A multi-omics approach can help answer complex questions such as:
What off-target effects does the compound have at the cellular level?
Which signaling pathways, beyond canonical G-protein coupling, are modulated?
Can we identify a unique molecular signature or biomarker that indicates cellular exposure and response to this specific class of compounds? mdpi.comnih.gov
Theoretical Expansion of Structure-Activity Relationships for Novel Defluoro Hydroxy Analogues
Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, guiding the design of new molecules with desired properties. nih.gov For novel defluoro hydroxy analogues, future research must expand upon existing SAR models for classical and synthetic cannabinoids.
Key research questions include:
Role of the Hydroxyl Group: The phenolic hydroxyl group in classical cannabinoids is known to be a critical hydrogen-bond donor for CB1 receptor interaction. nih.gov How does the introduction of a hydroxyl group in the indole or naphthalene (B1677914) core of synthetic cannabinoids like AM-694 analogues affect binding affinity and functional activity?
Impact of Defluorination: Fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity. nih.gov The removal of a fluorine atom (defluorination) would be expected to significantly alter the electronic properties and binding interactions of the molecule. Theoretical modeling and empirical testing are needed to understand the precise consequences of this structural change.
Predictive Modeling: As more data on the binding and activity of diverse analogues become available, computational approaches like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations can be employed to build predictive models. mdpi.com These models can accelerate the discovery of new ligands with specific, desired pharmacological profiles.
| Structural Modification | Hypothesized SAR Impact | Research Goal |
| Defluorination | Alters electrostatic potential and hydrogen bonding capacity at the binding site. nih.gov | Quantify the change in binding affinity and functional potency at CB1 and CB2 receptors. |
| Hydroxylation | Introduces a hydrogen bond donor/acceptor group, potentially increasing binding affinity. nih.gov | Determine the optimal position of the hydroxyl group for receptor interaction. |
| Alkyl Chain Variation | Modifies lipophilicity and van der Waals interactions within the binding pocket. nih.gov | Correlate chain length and branching with receptor affinity and selectivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
